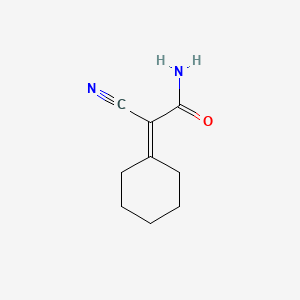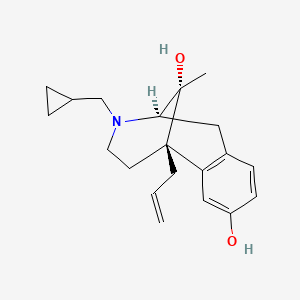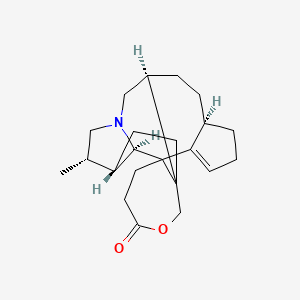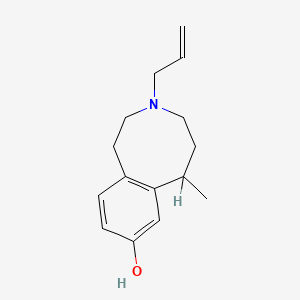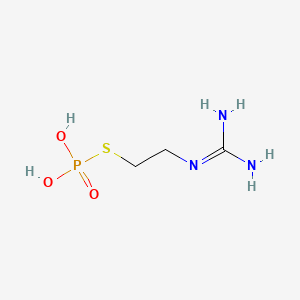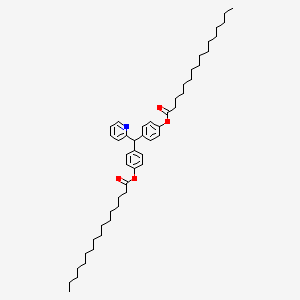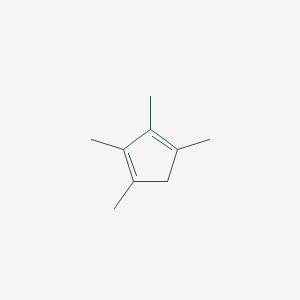
1,2,3,4-Tétraméthylcyclopenta-1,3-diène
Vue d'ensemble
Description
1,2,3,4-Tetramethylcyclopenta-1,3-diene (TMCD) is a cyclic hydrocarbon compound with a unique structure that has been studied extensively in academic research and the pharmaceutical industry. It is a four-membered ring composed of two carbon atoms and two methyl groups. TMCD has been found to have a wide range of applications in organic synthesis and chemical research, as well as potential therapeutic uses.
Applications De Recherche Scientifique
Composés Organiques de Base
Le 1,2,3,4-Tétraméthylcyclopenta-1,3-diène est un cyclopentadiène-1,3 tétrasubstitué {svg_1}. Il peut être utilisé comme un composé organique de base dans la synthèse de divers composés organiques {svg_2}.
Synthèse de Tétraméthylcyclopentadiènes Liés à la Résine
Ce composé participe à la synthèse de tétraméthylcyclopentadiènes liés à la résine {svg_3}. Ces composés liés à la résine peuvent être utilisés dans diverses applications, y compris la création de matériaux et de polymères avancés.
Matière de Départ pour les Composés Tricycliques
Le this compound peut être utilisé comme matière de départ dans la synthèse de la 1,7,8,9-tétraméthyl-4-oxa-tricyclo[5.2.1.0 2,6]déc-8-ène-3,5-dione {svg_4}. Ce composé tricyclique pourrait avoir des applications potentielles dans les produits pharmaceutiques et d'autres industries chimiques.
Complexes de Transfert de Charge
Il peut être utilisé dans la préparation de nouveaux donneurs d'électrons pour les complexes de transfert de charge. Ces complexes ont des applications dans l'électronique organique, y compris les diodes électroluminescentes organiques (OLED) et les cellules solaires.
Synthèse d'Isomères
Le this compound est un mélange d'isomères {svg_5}. Par conséquent, il peut être utilisé dans l'étude des réactions d'isomérisation et la synthèse d'isomères spécifiques à des fins de recherche.
Étude des Propriétés Chimiques
Le composé peut être utilisé dans l'étude de ses propriétés chimiques telles que son indice de réfraction, son point d'ébullition et sa densité {svg_6}. Cela peut contribuer à la compréhension de composés similaires et de leurs applications potentielles.
Mécanisme D'action
Target of Action
1,2,3,4-Tetramethylcyclopenta-1,3-diene is a tetrasubstituted 1,3-cyclopentadiene .
Mode of Action
As an organic compound, 1,2,3,4-Tetramethylcyclopenta-1,3-diene can participate in various chemical reactions. It can form stable complexes with metals such as copper and zinc . It can also act as a catalyst, ligand activator, and cross-linking agent .
Biochemical Pathways
1,2,3,4-Tetramethylcyclopenta-1,3-diene is an intermediate in the conversion of ethylene to polyenes . It may also be used as a starting material in the synthesis of 1,7,8,9-tetramethyl-4-oxa-tricyclo[5.2.1.0 2,6]dec-8-ene-3,5-dione .
Action Environment
1,2,3,4-Tetramethylcyclopenta-1,3-diene is sensitive to air and moisture . It should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidizing agents . Environmental factors such as temperature, humidity, and exposure to light can influence its stability and efficacy .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,2,3,4-Tetramethylcyclopenta-1,3-diene plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the synthesis of resin-bound tetramethylcyclopentadienes . The compound’s interactions with these biomolecules are primarily through its cyclopentadiene ring, which can participate in various chemical reactions, including Diels-Alder reactions and other cycloadditions .
Cellular Effects
The effects of 1,2,3,4-Tetramethylcyclopenta-1,3-diene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with cellular components can lead to changes in the expression of specific genes, thereby affecting cellular behavior and function .
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetramethylcyclopenta-1,3-diene exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s structure allows it to fit into enzyme active sites, where it can either block or enhance enzyme activity, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetramethylcyclopenta-1,3-diene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetramethylcyclopenta-1,3-diene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
1,2,3,4-Tetramethylcyclopenta-1,3-diene is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,2,3,4-Tetramethylcyclopenta-1,3-diene is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetramethylcyclopenta-1,3-diene is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects in the appropriate cellular context, enhancing its overall efficacy .
Propriétés
IUPAC Name |
1,2,3,4-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPQQEYMXYCAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195277 | |
| Record name | 1,2,3,4-Tetramethylcyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4249-10-9 | |
| Record name | 1,2,3,4-Tetramethylcyclopentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004249109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetramethylcyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Difluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1196983.png)
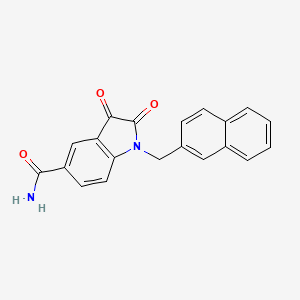


![1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone](/img/structure/B1196993.png)

![3-[[[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid](/img/structure/B1196995.png)
